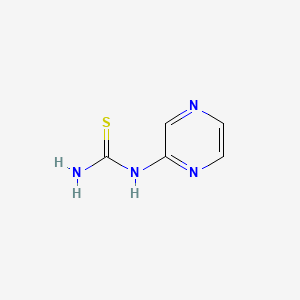
N-Pyrazinylthiourea
Descripción general
Descripción
Synthesis Analysis
The synthesis of N-Pyrazinylthiourea and its derivatives involves a variety of chemical reactions, starting from basic thiourea compounds and pyrazinyl halides or related precursors. For instance, the synthesis of N-glycosyl-N'-pyrazolylmethylene aminothioureas from N-glycosyl-N'-aminothioureas and 4-formylpyrazole under dehydration conditions highlights a specific method of introducing the pyrazinyl group into thiourea structures (Zhao & Cao, 2008). Additionally, efficient and regioselective synthesis methods for pyrazole and pyrazinyl derivatives have been reported, showcasing the versatility in synthesizing these compounds (Peruncheralathan et al., 2005).
Molecular Structure Analysis
Molecular structure analysis of N-Pyrazinylthiourea derivatives, such as 2-phenyl-N-(pyrazin-2-yl)acetamide, provides valuable information on their chemical behavior. Studies using X-ray diffraction, FT-IR, NMR spectroscopy, and DFT calculations reveal detailed geometrical parameters, stability arising from hyper-conjugative interactions, and charge delocalization, which are crucial for understanding their reactivity and potential applications (Lukose et al., 2015).
Chemical Reactions and Properties
N-Pyrazinylthiourea compounds undergo various chemical reactions, leading to the formation of complex structures with diverse functionalities. For example, the reaction of N-acylthioureas with electrophiles can result in the synthesis of oxadiazinium, thiadiazinium, dithiazolium salts, and benzothiazoles, demonstrating the compounds' versatility in organic synthesis (Hartmann et al., 1985).
Physical Properties Analysis
The physical properties of N-Pyrazinylthiourea derivatives, such as solubility, melting points, and crystal structures, are influenced by their molecular structures and the presence of various functional groups. The recurrence of carboxylic acid-pyridine supramolecular synthons in the crystal structures of some pyrazinecarboxylic acids illustrates the impact of molecular interactions on the material's physical properties (Vishweshwar et al., 2002).
Chemical Properties Analysis
The chemical properties of N-Pyrazinylthiourea compounds, including reactivity, stability, and the ability to form complexes with metals, are crucial for their applications in catalysis, material science, and potentially as ligands in medicinal chemistry. The synthesis and iron(III) complex-forming tendency of 1-hydroxy-2(1H)-pyrimidinone and -pyrazinone demonstrate the potential of these compounds in forming complexes with metals, influencing their chemical behavior (Ohkanda et al., 1993).
Aplicaciones Científicas De Investigación
Pyrazinamide Resistance in Tuberculosis Treatment
N-Pyrazinylthiourea, closely related to pyrazinamide (PZA), has implications in the study of tuberculosis (TB) treatment. PZA, a critical component in TB treatment, has a complex mechanism of action and resistance. Research has highlighted genetic mechanisms behind PZA resistance, such as mutations in the pncA gene and the enzyme pyrazinamidase, crucial for activating PZA. These insights are essential for understanding drug resistance in TB and improving treatment strategies (Gopal et al., 2016), (Muthaiah et al., 2010), (Mphahlele et al., 2008), (Ramirez-Busby & Valafar, 2015), (Miotto et al., 2014).
New Targets for Tuberculosis Treatment
Studies have identified new potential targets for PZA in the treatment of TB, such as the aspartate decarboxylase gene (panD), which plays a role in the synthesis of essential biomolecules. This discovery opens new avenues for addressing PZA resistance and improving TB treatment strategies (Zhang et al., 2013), (Shi et al., 2014).
Genetic Basis of Drug Resistance
The genetic basis of drug resistance, particularly in TB treatment, is a significant area of research. Understanding mutations in genes like pncA and panD, which affect drug activation and resistance mechanisms, is crucial for developing effective TB treatments and combating drug-resistant strains (Alexander et al., 2012), (Allana et al., 2017), (Scorpio et al., 1997), (Stoffels et al., 2012).
Global Perspective on Drug Resistance
A global perspective on PZA resistance reveals the widespread nature of this issue in TB treatment, emphasizing the need for new diagnostic methods and treatment strategies. The diversity in mutations contributing to PZA resistance complicates the development of rapid molecular diagnostics, underlining the importance of comprehensive genetic analysis (Whitfield et al., 2015).
Potential of N-Pyrazinylthiourea Derivatives
Research on derivatives related to N-Pyrazinylthiourea, such as N-aryl-N′-pyrazol-5-yl urea derivatives, shows potential in the treatment of inflammatory diseases. These derivatives exhibit varied kinase inhibition profiles, suggesting their potential utility in developing new therapeutic agents (Norman, 2014).
Safety And Hazards
Propiedades
IUPAC Name |
pyrazin-2-ylthiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N4S/c6-5(10)9-4-3-7-1-2-8-4/h1-3H,(H3,6,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWGSSYKLXJRVDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)NC(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60185362 | |
| Record name | N-Pyrazinylthiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60185362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Pyrazinylthiourea | |
CAS RN |
31437-05-5 | |
| Record name | N-Pyrazinylthiourea | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031437055 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Pyrazinylthiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60185362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

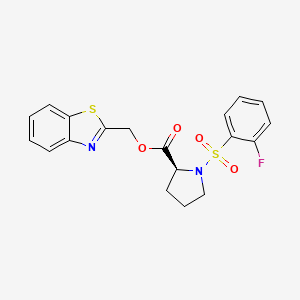
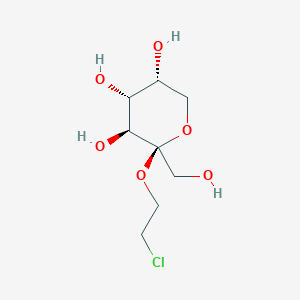
![6-[(3,4-Difluoroanilino)-oxomethyl]-1-cyclohex-3-enecarboxylic acid](/img/structure/B1224945.png)
![6-Amino-4-(3-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-4-methoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B1224946.png)
![5-(3,4-Dimethoxyphenyl)-2-(4-methylphenyl)-4-thieno[2,3-d][1,3]oxazinone](/img/structure/B1224952.png)
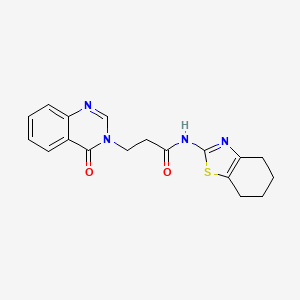
![3-amino-8-methyl-N-[4-(4-morpholinyl)phenyl]-2-thieno[2,3-b]quinolinecarboxamide](/img/structure/B1224955.png)
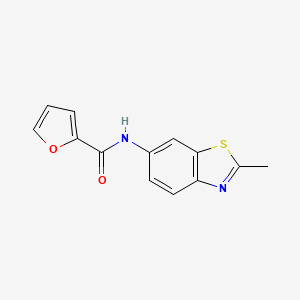
![1-[2-[(4-Chloro-1-naphthalenyl)oxy]ethyl]imidazole](/img/structure/B1224960.png)
![4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-N-[4-(4-morpholinylsulfonyl)phenyl]benzamide](/img/structure/B1224961.png)
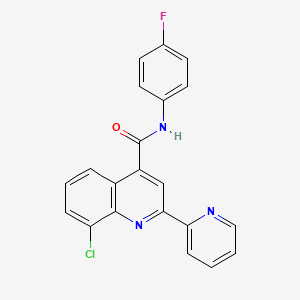
![4-[ethyl-(phenylmethyl)sulfamoyl]-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide](/img/structure/B1224964.png)
![N-[1-(4-bromophenyl)ethyl]cyclobutanecarboxamide](/img/structure/B1224965.png)
![(3S)-N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine](/img/structure/B1224966.png)